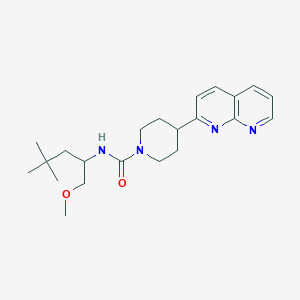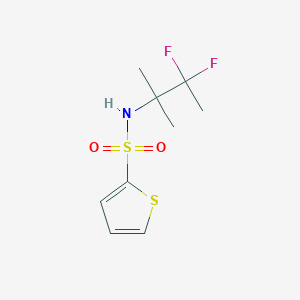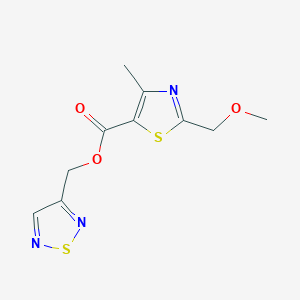![molecular formula C13H16F2N2O3 B6981924 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B6981924.png)
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a carbonyl group and an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid typically involves multiple steps, starting with the functionalization of the pyridine ring. One common approach is the difluoromethylation of pyridine derivatives, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethyl group is introduced using reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the pyridine ring. The process conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl pyridine oxides, while reduction can produce difluoromethyl pyridine alcohols .
科学的研究の応用
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uniqueness
2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
特性
IUPAC Name |
2-[[6-(difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-13(2,3)9(12(19)20)17-11(18)7-4-5-8(10(14)15)16-6-7/h4-6,9-10H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOVKUUWWPUMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN=C(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]cyclohexan-1-amine](/img/structure/B6981846.png)
![3-(1,2-Oxazol-3-ylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981850.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B6981853.png)
![3-(Methylsulfinylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981866.png)
![1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B6981869.png)
![3-[1-(7-Methylquinolin-8-yl)sulfonylpyrrolidin-2-yl]propanoic acid](/img/structure/B6981876.png)

![N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide](/img/structure/B6981894.png)
![N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide](/img/structure/B6981900.png)

![2-[2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6981911.png)
![1,2,5-Thiadiazol-3-ylmethyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6981919.png)

![1-[[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6981946.png)
